Ethyl 18-iodooctadecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl iodooctadecanoate can be synthesized through the esterification of octadecanoic acid with ethanol in the presence of a catalyst, followed by iodination. The general synthetic route involves:
Esterification: Octadecanoic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl octadecanoate.
Iodination: Ethyl octadecanoate is then treated with iodine and a suitable oxidizing agent, such as red phosphorus, to introduce the iodine atom, resulting in ethyl iodooctadecanoate.
Industrial Production Methods
Industrial production of ethyl iodooctadecanoate follows similar steps but on a larger scale. The process involves:
Bulk Esterification: Large quantities of octadecanoic acid and ethanol are reacted in industrial reactors with continuous stirring and heating.
Iodination: The esterified product is then subjected to iodination using industrial-grade iodine and oxidizing agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl iodooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to ethyl octadecanoate by removing the iodine atom using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted esters depending on the nucleophile used.
Reduction: Ethyl octadecanoate.
Oxidation: Octadecanoic acid or other oxidized derivatives.
Scientific Research Applications
Ethyl iodooctadecanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of ethyl iodooctadecanoate involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and interactions of the molecule. The ester functional group allows for hydrolysis and other reactions that can modify the compound’s properties and biological activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl octadecanoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl iodooctadecanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl bromoctadecanoate: Contains a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
Ethyl iodooctadecanoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo specific substitution and reduction reactions makes it valuable in organic synthesis and material science.
Properties
CAS No. |
100018-96-0 |
---|---|
Molecular Formula |
C20H39IO2 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
ethyl 18-iodooctadecanoate |
InChI |
InChI=1S/C20H39IO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3 |
InChI Key |
XYSWCJVTCOLTLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCI |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCI |
Origin of Product |
United States |
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